2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one
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Overview
Description
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of two bromine atoms, a fluorophenyl group, and a phenyl group attached to a propanone backbone. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-3-phenylpropan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1-(4-fluorophenyl)-3-phenylpropan-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH, NH3, or RSH in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 in dry ether.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic medium.
Major Products:
Substitution: 1-(4-fluorophenyl)-3-phenylpropan-1-ol or its derivatives.
Reduction: 1-(4-fluorophenyl)-3-phenylpropan-1-ol.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one involves its interaction with biological molecules through its bromine and fluorophenyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular receptors .
Comparison with Similar Compounds
- 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one
- 1,2-Dibromo-3-chloropropane
- 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone
Comparison: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs. The fluorophenyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
144442-95-5 |
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Molecular Formula |
C15H11Br2FO |
Molecular Weight |
386.05 g/mol |
IUPAC Name |
2,3-dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H11Br2FO/c16-13(10-4-2-1-3-5-10)14(17)15(19)11-6-8-12(18)9-7-11/h1-9,13-14H |
InChI Key |
IKRSSTQFFICMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)F)Br)Br |
Origin of Product |
United States |
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